![molecular formula C9H5BrN2O2 B1376527 3-Bromo-7-nitroquinoline CAS No. 1354221-07-0](/img/structure/B1376527.png)
3-Bromo-7-nitroquinoline
Overview
Description
3-Bromo-7-nitroquinoline is a chemical compound with the molecular formula C9H5BrN2O2 and a molecular weight of 253.05 . It is used for research and development purposes .
Synthesis Analysis
Quinoline, the core structure of 3-Bromo-7-nitroquinoline, has been synthesized using various methods. Classical synthesis protocols such as Gould–Jacob, Friedl¨ander, P fitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach have been used . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols . A copper-catalyzed synthesis of 3-nitroquinolines from nitro-olefins and anthranils has also been reported .
Molecular Structure Analysis
The molecular structure of 3-Bromo-7-nitroquinoline consists of a quinoline core, which is a heterocyclic aromatic compound with a benzene ring fused with a pyridine moiety .
Chemical Reactions Analysis
Quinoline and its derivatives have been synthesized using various methods, including classical synthesis protocols and more modern techniques such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .
Physical And Chemical Properties Analysis
3-Bromo-7-nitroquinoline has a molecular formula of C9H5BrN2O2 and a molecular weight of 253.05 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.
Scientific Research Applications
Anticancer Activity
3-Bromo-7-nitroquinoline: has shown promise in anticancer research. Quinoline derivatives are known to possess a broad spectrum of biological responses, including anticancer properties . Specifically, compounds like 5,7-dibromo-8-hydroxyquinoline have demonstrated significant anticancer potential against various cell lines, indicating that similar bromo-nitroquinoline compounds may also hold therapeutic value in this field .
Antioxidant Properties
The quinoline scaffold is a part of various therapeutic agents due to its antioxidant capabilities . The presence of the nitro group in 3-Bromo-7-nitroquinoline could potentially enhance these properties, making it a valuable compound for research into oxidative stress-related diseases.
Anti-Inflammatory Applications
Quinoline derivatives are also explored for their anti-inflammatory effects. For instance, compounds synthesized from 7-bromo-4-chloro-3-nitroquinoline have shown excellent inhibition of mPGES-1, a marker of inflammation, with high selectivity . This suggests that 3-Bromo-7-nitroquinoline could be instrumental in developing new anti-inflammatory drugs.
Antimicrobial and Antituberculosis Effects
The structural analogs of 3-Bromo-7-nitroquinoline have been utilized in the synthesis of compounds with antimicrobial and antituberculosis activities . Research in this area could lead to the development of new treatments for bacterial infections, including drug-resistant strains.
Antiviral Research
Quinoline derivatives have been identified as potential anti-SARS-CoV-2 agents due to their antiviral properties . The research into 3-Bromo-7-nitroquinoline could expand the arsenal of compounds available for the development of treatments against various viral infections.
Cardiovascular Drug Development
The quinoline nucleus is present in several cardiovascular drugs. The unique structure of 3-Bromo-7-nitroquinoline may offer new pathways for creating compounds that can modulate cardiovascular functions, potentially leading to novel treatments for heart diseases .
Neuroprotective Agents
Compounds with a quinoline base have been studied for their neuroprotective effects, which could be beneficial in treating neurodegenerative disorders. The modification of 3-Bromo-7-nitroquinoline could yield new insights into the treatment of conditions like Alzheimer’s and Parkinson’s disease .
Synthetic Chemistry and Green Synthesis
Lastly, 3-Bromo-7-nitroquinoline plays a significant role in synthetic chemistry, particularly in green synthesis approaches. Its derivatives are synthesized using eco-friendly and safe reusable catalysts, contributing to more sustainable chemical processes .
Safety and Hazards
When handling 3-Bromo-7-nitroquinoline, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended. In case of accidental release, measures such as removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak are suggested .
Future Directions
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry. They are essential in drug discovery and medicinal chemistry . The synthesis of quinoline derivatives is an active area of research, with a focus on developing greener and more sustainable chemical processes . The synthesis of 3-Bromo-7-nitroquinoline and its derivatives could be a part of this ongoing research.
properties
IUPAC Name |
3-bromo-7-nitroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c10-7-3-6-1-2-8(12(13)14)4-9(6)11-5-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIAPLHYFQYRMPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-7-nitroquinoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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